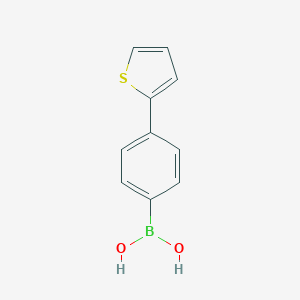

Acide 4-(2-thiényl)phénylboronique

Vue d'ensemble

Description

4-(2-Thienyl)phenylboronic acid is a chemical compound with the molecular formula C10H9BO2S. Its average mass is 204.053 Da and its monoisotopic mass is 204.041626 Da .

Synthesis Analysis

Pinacol boronic esters, which are highly valuable building blocks in organic synthesis, have been used in the protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . The Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction, uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The molecule was investigated for its structural properties such as bond lengths, bond angles, and torsion angles .Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a significant chemical reaction involving 4-(2-Thienyl)phenylboronic acid. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis

4-(2-Thienyl)phenylboronic acid has a density of 1.3±0.1 g/cm3, a boiling point of 386.0±44.0 °C at 760 mmHg, and a flash point of 187.2±28.4 °C. It has 2 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .Applications De Recherche Scientifique

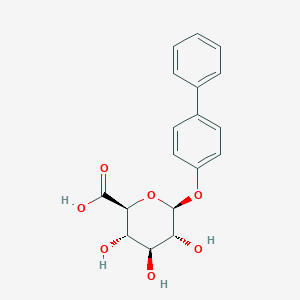

Enrichissement des molécules contenant des cis-diols

L'acide phénylboronique (PBA), y compris l'acide 4-(2-thiényl)phénylboronique, a été utilisé dans la synthèse de polymères organiques fonctionnalisés par le PBA hautement sélectifs . Ces polymères ont montré une ultra-sélectivité envers les molécules contenant des cis-diols . Cette application est particulièrement utile dans les domaines de la séparation, de la détection, de l'imagerie, du diagnostic et de l'administration de médicaments .

Matériaux d'affinité boronate (BAM)

La caractéristique de capture/libération sensible au pH du PBA a été utilisée pour développer des matériaux sensibles au pH . Ces matériaux sont largement appliqués dans la séparation, la détection, l'imagerie, le diagnostic et l'administration de médicaments .

Enrichissement sélectif des nucléosides ou des catéchols

Divers matériaux fonctionnalisés par le PBA, y compris l'this compound, ont été développés comme matériaux de prétraitement pour l'enrichissement sélectif des nucléosides ou des catéchols dans des échantillons réels . Cela améliore la sensibilité de détection et la précision de ces molécules cibles .

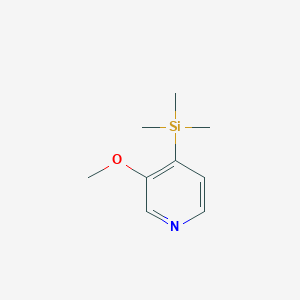

Amination intramoléculaire catalysée par le rhodium

L'this compound peut être utilisé comme réactif pour l'amination intramoléculaire catalysée par le rhodium .

Arylation directe catalysée par le palladium

Ce composé est également utilisé comme réactif pour l'arylation directe catalysée par le Pd .

Réactions de couplage de Mizoroki-Heck et de Suzuki-Miyaura

L'this compound est utilisé comme réactif pour les réactions de couplage de Mizoroki-Heck et de Suzuki-Miyaura catalysées par des nanoparticules de palladium <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/2

Mécanisme D'action

Target of Action

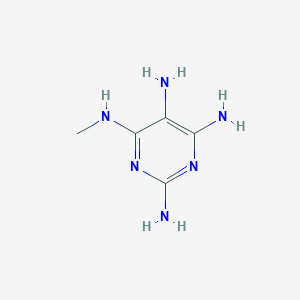

The primary target of 4-(2-Thienyl)phenylboronic acid is the palladium catalyst used in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction, which involves the formation of a new carbon-carbon bond .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound is known to be relatively stable and readily prepared , suggesting that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond . This is a crucial step in the synthesis of complex organic molecules, making 4-(2-Thienyl)phenylboronic acid an important tool in organic chemistry .

Action Environment

The action of 4-(2-Thienyl)phenylboronic acid is influenced by various environmental factors. For instance, the SM cross-coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the compound is generally environmentally benign , suggesting that it may have minimal impact on the environment.

Safety and Hazards

The safety data sheet for phenylboronic acid, which is similar to 4-(2-Thienyl)phenylboronic acid, indicates that it is harmful if swallowed. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes. It is recommended to use personal protective equipment and to ensure adequate ventilation .

Orientations Futures

The Suzuki–Miyaura coupling reaction, which uses 4-(2-Thienyl)phenylboronic acid, is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This suggests that 4-(2-Thienyl)phenylboronic acid will continue to be a valuable reagent in organic synthesis.

Propriétés

IUPAC Name |

(4-thiophen-2-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BO2S/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEDGSABTJJBGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=CS2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469807 | |

| Record name | 4-(2-Thienyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

362612-66-6 | |

| Record name | 4-(2-Thienyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

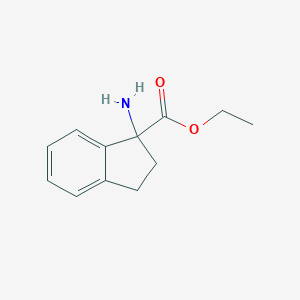

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

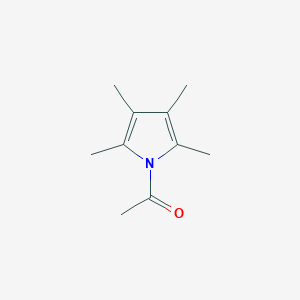

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Nitro-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B51937.png)